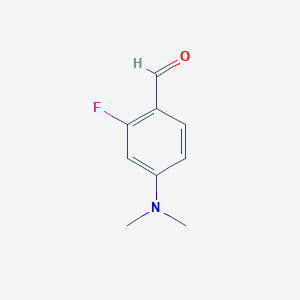

4-(Dimethylamino)-2-fluorobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Dimethylamino)-2-fluorobenzaldehyde, also known as DMFBA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzaldehyde family and has a molecular formula of C9H10FNO. In

Mechanism Of Action

The mechanism of action of 4-(Dimethylamino)-2-fluorobenzaldehyde is not fully understood, but it is believed to involve the formation of a Schiff base with amino acids in proteins. This reaction results in the formation of a fluorescent compound that can be detected using fluorescence microscopy.

Biochemical And Physiological Effects

4-(Dimethylamino)-2-fluorobenzaldehyde is generally considered to be non-toxic and does not have any known physiological effects. However, it should be handled with care as it is a potentially hazardous chemical.

Advantages And Limitations For Lab Experiments

One of the major advantages of 4-(Dimethylamino)-2-fluorobenzaldehyde is its high fluorescence quantum yield, which makes it a highly sensitive probe for imaging biological systems. However, 4-(Dimethylamino)-2-fluorobenzaldehyde is also prone to photobleaching, which limits its utility for long-term imaging experiments. Additionally, 4-(Dimethylamino)-2-fluorobenzaldehyde is not compatible with all biological systems and may require modification to work effectively in certain contexts.

Future Directions

There are many potential future directions for research on 4-(Dimethylamino)-2-fluorobenzaldehyde. One area of interest is the development of improved fluorescent probes that are more resistant to photobleaching and can be used for longer-term imaging experiments. Another area of research is the development of new methods for synthesizing 4-(Dimethylamino)-2-fluorobenzaldehyde and related compounds, which could lead to more efficient and cost-effective production. Finally, there is ongoing interest in exploring the potential applications of 4-(Dimethylamino)-2-fluorobenzaldehyde in other scientific fields, such as materials science and catalysis.

Synthesis Methods

4-(Dimethylamino)-2-fluorobenzaldehyde can be synthesized through a reaction between 4-fluorobenzaldehyde and dimethylamine. The reaction is typically carried out in the presence of a catalyst, such as boron trifluoride etherate, and a solvent, such as dichloromethane. The resulting product is a yellowish-brown liquid that can be purified through distillation or recrystallization.

Scientific Research Applications

4-(Dimethylamino)-2-fluorobenzaldehyde has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research is in the development of fluorescent probes for imaging biological systems. 4-(Dimethylamino)-2-fluorobenzaldehyde can be used as a fluorescent tag for proteins and other biomolecules, allowing researchers to visualize their movement and interactions in living cells.

properties

CAS RN |

1524-07-8 |

|---|---|

Product Name |

4-(Dimethylamino)-2-fluorobenzaldehyde |

Molecular Formula |

C9H10FNO |

Molecular Weight |

167.18 g/mol |

IUPAC Name |

4-(dimethylamino)-2-fluorobenzaldehyde |

InChI |

InChI=1S/C9H10FNO/c1-11(2)8-4-3-7(6-12)9(10)5-8/h3-6H,1-2H3 |

InChI Key |

HTPRYYQFLDDHCT-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC(=C(C=C1)C=O)F |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C=O)F |

Other CAS RN |

1524-07-8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)